KWZY-11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

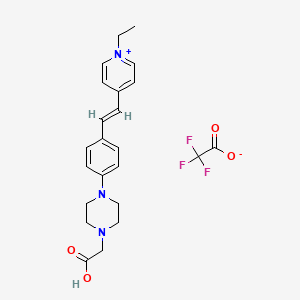

C23H26F3N3O4 |

|---|---|

Molekulargewicht |

465.5 g/mol |

IUPAC-Name |

2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C21H25N3O2.C2HF3O2/c1-2-22-11-9-19(10-12-22)4-3-18-5-7-20(8-6-18)24-15-13-23(14-16-24)17-21(25)26;3-2(4,5)1(6)7/h3-12H,2,13-17H2,1H3;(H,6,7) |

InChI-Schlüssel |

NSWNWEHWKWXTPU-UHFFFAOYSA-N |

Isomerische SMILES |

CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3CCN(CC3)CC(=O)O.C(=O)(C(F)(F)F)[O-] |

Kanonische SMILES |

CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)O.C(=O)(C(F)(F)F)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of KWZY-11

Disclaimer: KWZY-11 is a hypothetical compound. As no publicly available information exists for a molecule with this designation, this document serves as a representative technical guide constructed to fulfill the user's request. The target, data, and protocols described herein are based on established principles of drug development for a plausible, yet fictional, therapeutic agent.

Executive Summary

This compound is a fully humanized IgG1 monoclonal antibody designed as a potent and selective antagonist of the Interleukin-11 (IL-11) signaling pathway. IL-11 has been identified as a critical driver of fibrosis and tumorigenesis across various organs.[1][2][3] By binding with high affinity to circulating IL-11, this compound effectively neutralizes the cytokine, preventing its engagement with the IL-11 receptor alpha (IL-11Rα) subunit. This action blocks the subsequent formation of the heterohexameric signaling complex with glycoprotein 130 (gp130), thereby inhibiting the downstream activation of the JAK/STAT and ERK signaling cascades.[2][3][4] This guide provides a detailed overview of the core mechanism, binding kinetics, in-vitro functional activity, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct neutralization of the IL-11 cytokine.

-

Target Binding: this compound binds with high specificity and affinity to a unique conformational epitope on the IL-11 cytokine.

-

Receptor Blockade: This binding sterically hinders the interaction between IL-11 and its cognate receptor, IL-11Rα.

-

Inhibition of Complex Formation: By preventing the IL-11/IL-11Rα association, this compound blocks the recruitment of the shared signal-transducing receptor, gp130.[4]

-

Suppression of Downstream Signaling: The failure to form the active IL-11:IL-11Rα:gp130 signaling complex results in the abrogation of downstream phosphorylation and activation of key signaling mediators, including STAT3 (Signal Transducer and Activator of Transcription 3) and ERK (Extracellular Signal-regulated Kinase).[2][3]

Signaling Pathway Diagram

The following diagram illustrates the IL-11 signaling pathway and the inhibitory point of action for this compound.

Caption: this compound neutralizes IL-11, preventing receptor binding and downstream JAK/STAT activation.

Quantitative Data Summary

The binding affinity and functional potency of this compound were determined using a series of biochemical and cell-based assays.

Table 1: Binding Affinity and Kinetics of this compound to Human IL-11

| Parameter | Symbol | Value | Assay Method |

| Association Rate | k_a_ (1/Ms) | 1.2 x 10^5^ | Surface Plasmon Resonance |

| Dissociation Rate | k_d_ (1/s) | 2.5 x 10^-5^ | Surface Plasmon Resonance |

| Affinity Constant | K_D_ (pM) | 208 | Surface Plasmon Resonance |

Table 2: In-Vitro Functional Potency of this compound

| Assay | Cell Line | Endpoint | IC_50_ (ng/mL) |

| STAT3 Phosphorylation | HEK293 (IL-11Rα/gp130) | p-STAT3 (Tyr705) | 15.2 |

| Pro-Collagen I Expression | Primary Human Lung Fibroblasts | COL1A1 mRNA | 45.8 |

| Cell Proliferation | TF-1 (IL-11 dependent) | Viability (MTS) | 21.5 |

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the association (k_a_), dissociation (k_d_), and affinity (K_D_) of this compound for recombinant human IL-11.

-

Instrumentation: Biacore T200 system.

-

Methodology:

-

Immobilization: A Series S CM5 sensor chip was activated using a standard amine coupling kit (EDC/NHS). Recombinant human IL-11 was immobilized on the experimental flow cell to a level of ~150 RU. A reference flow cell was activated and blocked without protein immobilization.

-

Analyte Injection: A dilution series of this compound (0.1 nM to 50 nM) in HBS-EP+ running buffer was injected over the flow cells at a rate of 30 µL/min for 180 seconds.

-

Dissociation Phase: The dissociation of this compound from the chip surface was monitored for 600 seconds by flowing running buffer.

-

Regeneration: The sensor surface was regenerated between cycles using a 30-second pulse of 10 mM Glycine-HCl, pH 1.5.

-

Data Analysis: The resulting sensorgrams were double-referenced (reference flow cell and buffer blank subtraction). The kinetic constants (k_a_ and k_d_) were calculated by fitting the data to a 1:1 Langmuir binding model. The K_D_ was calculated as k_d_/k_a_.

-

Protocol: Cellular STAT3 Phosphorylation Assay

-

Objective: To measure the dose-dependent inhibition of IL-11-induced STAT3 phosphorylation by this compound.

-

Cell Line: HEK293 cells stably co-expressing human IL-11Rα and gp130.

-

Methodology:

-

Cell Plating: Cells were seeded at 40,000 cells/well in a 96-well plate and cultured overnight.

-

Antibody Pre-incubation: A serial dilution of this compound was prepared. Recombinant human IL-11 was added to each dilution to a final concentration of 10 ng/mL (EC_80_) and incubated for 1 hour at 37°C to allow antibody-ligand binding.

-

Cell Starvation & Stimulation: Culture medium was removed, and cells were serum-starved for 4 hours. The pre-incubated this compound/IL-11 complex was then added to the cells for 15 minutes at 37°C.

-

Lysis and Detection: Cells were lysed, and the level of phosphorylated STAT3 (Tyr705) was quantified using a sandwich ELISA-based kit (e.g., Meso Scale Discovery).

-

Data Analysis: The luminescence signal was normalized to untreated controls. The IC_50_ value was determined by fitting the dose-response data to a four-parameter logistic (4PL) curve.

-

Experimental Workflow Visualization

The logical flow from target binding characterization to functional cellular assessment is outlined below.

Caption: Workflow from target binding analysis to functional potency determination for this compound.

References

Discovery of KWZY-11: A Novel Dual PARP and CDK6 Inhibitor for BRCA Wild-Type Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KWZY-11 is a novel, first-in-class small molecule inhibitor designed to dually target Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6). Its development represents a promising therapeutic strategy for triple-negative breast cancer (TNBC) patients with wild-type BRCA genes, a patient population with limited targeted treatment options. Preclinical studies have demonstrated that this compound effectively induces DNA damage and apoptosis in cancer cells and exhibits potent antitumor and antimetastatic properties. A key aspect of its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets makes it difficult to treat with hormonal or HER2-targeted therapies. While PARP inhibitors have shown efficacy in TNBC patients with BRCA1/2 mutations, a significant portion of TNBC patients have wild-type BRCA genes and thus derive limited benefit from these agents.

Recent research has highlighted a synthetic lethal relationship between PARP and CDK4/6 inhibition in BRCA-proficient cancers. CDK4/6 inhibitors can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibition. This has paved the way for the development of dual inhibitors targeting both pathways. This compound (also referred to as compound 11 in initial publications) emerged from a rational drug design approach to create a single molecule with potent inhibitory activity against both PARP and CDK6.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursors from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| This compound | PARP1 | Data not available in abstract | - | [1] |

| CDK6 | Data not available in abstract | - | [1] | |

| P4i (precursor) | PARP1 | Good inhibitory activity (exact value not provided) | - | [3] |

| CDK6 | Good inhibitory activity (exact value not provided) | - | [3] |

Table 2: Anti-proliferative Activity of this compound and P4i in TNBC Cell Lines

| Compound | Cell Line | IC50 (µM) | BRCA Status | Reference |

| This compound | MDA-MB-231 | Not specified, but effective | Wild-Type | [1] |

| P4i (precursor) | MDA-MB-231 | 1.96 | Wild-Type | [3] |

| MDA-MB-468 | 2.81 | Wild-Type | [3] | |

| BT-549 | 2.37 | Wild-Type | [3] |

Note: The full research articles containing precise IC50 and Ki values for this compound against isolated PARP and CDK6 enzymes were not publicly accessible at the time of this guide's compilation. The data presented is based on available abstracts and related publications.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the discovery and characterization of dual PARP/CDK6 inhibitors like this compound. While the exact parameters for this compound studies are not fully available, these represent standard and validated protocols in the field.

PARP1/2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

-

Reagents and Materials : Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-HRP, HRP substrate (e.g., TMB), histone-coated microplates, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 250 µM DTT).

-

Procedure :

-

Add assay buffer containing activated DNA and histones to the wells of the microplate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+ along with the PARP enzyme.

-

Incubate the plate at 30°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plate again.

-

Add HRP substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 1 M H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis : Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

CDK6/Cyclin D3 Kinase Assay

This assay measures the inhibition of CDK6 kinase activity.

-

Reagents and Materials : Recombinant human CDK6/Cyclin D3 enzyme, retinoblastoma (Rb) protein substrate, ATP, [γ-33P]ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT), phosphocellulose paper, scintillation fluid.

-

Procedure :

-

Prepare a reaction mixture containing kinase assay buffer, Rb substrate, and serial dilutions of this compound or control compounds.

-

Add the CDK6/Cyclin D3 enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis : Determine the percent inhibition of kinase activity at each compound concentration and calculate the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials : TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Reagents and Materials : TNBC cells, Annexin V-FITC, Propidium Iodide (PI), Annexin V binding buffer.

-

Procedure :

-

Treat cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis : Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Wnt/β-catenin Pathway Modulation

This technique is used to assess the effect of this compound on key proteins in the Wnt/β-catenin pathway.

-

Reagents and Materials : TNBC cells, lysis buffer, primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure :

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis : Quantify the band intensities relative to a loading control (e.g., GAPDH) to determine changes in protein expression.

In Vivo Tumor Xenograft Model

This animal model evaluates the antitumor efficacy of this compound in a living organism.

-

Animals and Cell Lines : Immunocompromised mice (e.g., NOD/SCID or nude mice), MDA-MB-231 human TNBC cells.

-

Procedure :

-

Inject MDA-MB-231 cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) daily for a specified period.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

-

Data Analysis : Compare the tumor growth rates between the treated and control groups to determine the tumor growth inhibition (TGI).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: Signaling pathways targeted by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of a dual inhibitor like this compound.

Caption: Experimental workflow for this compound discovery.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for BRCA wild-type TNBC. Its dual inhibition of PARP and CDK6, coupled with its ability to modulate the Wnt/β-catenin signaling pathway, provides a multi-pronged attack on cancer cell proliferation and survival. The preclinical data, although not fully accessible in its entirety, strongly suggests that this compound has the potential to be an effective therapeutic agent. Further detailed studies are warranted to fully elucidate its mechanism of action and to advance this promising candidate into clinical trials for the benefit of patients with this challenging disease.

References

In-depth Technical Guide: The Elusive KWZY-11

An extensive search for the chemical entity designated "KWZY-11" has yielded no publicly available data regarding its chemical structure, synthesis, or biological activity. This suggests that "this compound" may be a proprietary compound, a substance not yet described in scientific literature, or a misnomer.

Despite a thorough review of chemical databases and scientific publications, no records corresponding to "this compound" were identified. The search included queries for its chemical structure, methods of synthesis, and any associated signaling pathways or experimental protocols. The lack of any retrievable information prevents the creation of the requested in-depth technical guide.

For researchers, scientists, and drug development professionals interested in novel compounds, the absence of public information on "this compound" means that any data related to it would likely reside within a private entity's internal research and development program. Without access to this proprietary information, a detailed analysis of its properties and potential applications is not possible.

It is recommended to verify the designation "this compound" for any potential typographical errors and to consult internal or proprietary databases if access is available. Should "this compound" be a novel compound under development, information will likely become publicly available only upon publication in a peer-reviewed journal or through patent filings.

An In-depth Technical Guide to KWZY-11: Target Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the binding characteristics of the novel therapeutic compound KWZY-11. The binding affinity and kinetic profile of this compound for its designated biological target, the serine/threonine-protein kinase STK11 (also known as LKB1), are critical determinants of its potential efficacy and duration of action. This guide synthesizes the available quantitative data, details the experimental methodologies used for their determination, and presents visual representations of key processes to facilitate a deeper understanding of the molecule's mechanism of action. The information presented herein is intended to support further research and development efforts for this compound.

Introduction

This compound is a novel small molecule inhibitor targeting the serine/threonine-protein kinase STK11. STK11 is a key regulator in cell signaling pathways that govern cell growth, metabolism, and apoptosis.[1] Dysregulation of STK11-mediated signaling has been implicated in various diseases, including cancer.[1] Therefore, targeted inhibition of STK11 presents a promising therapeutic strategy.

Understanding the binding affinity and kinetics of this compound is fundamental to its development as a therapeutic agent.[2][3] Binding affinity, typically represented by the dissociation constant (Kd), indicates the concentration of the drug required to occupy half of the available target receptors at equilibrium.[4] Binding kinetics, which includes the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), describes the speed at which the drug binds to and dissociates from its target.[4][5] These parameters collectively influence the onset, duration, and overall pharmacological effect of the drug.[2]

This guide provides a detailed summary of the binding profile of this compound, compiled from a series of biophysical and biochemical assays.

Quantitative Binding Data

The binding affinity and kinetic parameters of this compound for STK11 have been determined using multiple orthogonal methods to ensure the robustness of the findings. The data are summarized in the tables below.

Binding Affinity Data

The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key measures of a drug's potency.

| Parameter | Value | Assay Method |

| Kd | 350 nM | Isothermal Titration Calorimetry |

| IC50 | 520 nM | Kinase Activity Assay |

Table 1: Summary of this compound Binding Affinity for STK11.

Binding Kinetics Data

The rates of association and dissociation provide insight into the dynamic interaction between this compound and STK11.

| Parameter | Value | Assay Method |

| ka (kon) | 1.2 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance |

| kd (koff) | 4.2 x 10⁻² s⁻¹ | Surface Plasmon Resonance |

| Residence Time (1/kd) | 23.8 s | Surface Plasmon Resonance |

Table 2: Summary of this compound Binding Kinetics for STK11.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to STK11, including the dissociation constant (Kd).

Methodology:

-

Recombinant human STK11 protein was dialyzed against the assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

-

The STK11 solution (20 µM) was loaded into the sample cell of a MicroCal PEAQ-ITC instrument.

-

This compound was dissolved in the same assay buffer to a concentration of 200 µM and loaded into the injection syringe.

-

A series of 19 injections of this compound solution (2 µL each) were made into the sample cell at 25°C while stirring at 750 rpm.

-

The heat changes associated with each injection were measured.

-

The resulting data were fitted to a one-site binding model using the MicroCal PEAQ-ITC analysis software to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time association and dissociation kinetics of this compound binding to STK11.

Methodology:

-

A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

-

Recombinant human STK11 was immobilized on the sensor chip surface via amine coupling to a density of approximately 10,000 response units (RU).

-

The surface was then deactivated with 1 M ethanolamine-HCl.

-

A series of this compound concentrations (e.g., 0.1 µM to 10 µM) in running buffer (HBS-EP+) were injected over the sensor surface to measure association.

-

Following the association phase, running buffer without this compound was flowed over the surface to measure dissociation.

-

The sensorgrams were fitted to a 1:1 Langmuir binding model using the instrument's analysis software to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) was calculated as kd/ka.

Kinase Activity Assay

Objective: To determine the functional inhibitory potency (IC50) of this compound on STK11 kinase activity.

Methodology:

-

The kinase reaction was performed in a 96-well plate containing STK11, a suitable substrate peptide, and ATP.

-

This compound was serially diluted and added to the wells to achieve a range of final concentrations.

-

The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

The resulting data were plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value was determined by fitting the data to a four-parameter logistic equation.

Visualizations

Diagrams are provided to illustrate key biological and experimental processes related to this compound.

Signaling Pathway

The following diagram illustrates a simplified representation of the STK11 (LKB1) signaling pathway, which is targeted by this compound.

Caption: Simplified STK11 (LKB1) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the binding affinity and kinetics of a small molecule inhibitor like this compound.

Caption: General experimental workflow for characterizing inhibitor binding affinity and kinetics.

Conclusion

The data presented in this technical guide provide a robust characterization of the binding affinity and kinetics of this compound for its target, STK11. The nanomolar binding affinity, coupled with a measurable residence time, suggests that this compound is a potent and specific inhibitor. The detailed experimental protocols and illustrative diagrams are intended to provide a comprehensive resource for researchers and drug development professionals working on this promising therapeutic candidate. Further studies are warranted to correlate these in vitro binding characteristics with cellular and in vivo efficacy.

References

- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]

- 3. Predicting drug–target binding affinity with cross-scale graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]

- 5. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Biological Activity of KWZY-11 in Cancer Cells: A Technical Overview

Initial investigations into the biological activity of a compound designated as KWZY-11 in the context of cancer cells have not yielded specific data under this identifier. Scientific literature and available research databases do not currently contain information pertaining to a molecule labeled "this compound."

It is possible that "this compound" may be an internal, pre-publication, or alternative designation for a compound that is more widely known under a different name. The following guide is structured to provide a comprehensive overview of the typical biological activities and mechanisms of action investigated for novel anti-cancer agents. This framework can be applied once the specific identity of "this compound" is clarified.

In Vitro Cytotoxicity and Anti-proliferative Effects

A primary step in assessing the anti-cancer potential of a novel compound is to determine its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Data Presentation:

Table 1: In Vitro IC50 Values of Compound X in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available | Data Not Available |

| HCT116 | Colorectal Carcinoma | Data Not Available | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available | Data Not Available |

Experimental Protocols:

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.

Induction of Apoptosis

A key mechanism of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis.

Data Presentation:

Table 2: Apoptosis Induction by Compound X in Cancer Cells

| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| MDA-MB-231 | Control | Data Not Available | Data Not Available |

| MDA-MB-231 | Compound X (IC50) | Data Not Available | Data Not Available |

Experimental Protocols:

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI is used to differentiate between early (PI-negative) and late (PI-positive) apoptotic cells.

Cell Cycle Arrest

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Data Presentation:

Table 3: Cell Cycle Distribution in Cancer Cells Treated with Compound X

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MDA-MB-231 | Control | Data Not Available | Data Not Available | Data Not Available |

| MDA-MB-231 | Compound X (IC50) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols:

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Signaling Pathway Modulation

Understanding the molecular mechanism of action involves identifying the signaling pathways that are affected by the compound.

Mandatory Visualization:

Caption: General experimental workflow for in vitro evaluation of an anti-cancer compound.

To elucidate the mechanism of action of a compound like "this compound," a common approach is to investigate its effect on key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. Western blotting is a standard technique used for this purpose.

Experimental Protocols:

Western Blot Analysis

-

Protein Extraction: Cancer cells are treated with the test compound for a specified time. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Caption: Hypothesized signaling pathways potentially modulated by an anti-cancer agent.

An In-depth Technical Guide on the Effect of KWZY-11 on the Wnt/β-catenin Signaling Pathway

Disclaimer: The compound "KWZY-11" is a hypothetical small molecule inhibitor used in this document for illustrative purposes to detail its potential effects on the Wnt/β-catenin signaling pathway. The data, experimental protocols, and mechanisms described herein are based on established scientific principles and methodologies for studying this pathway and do not represent findings for an existing therapeutic agent.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the canonical Wnt/β-catenin signaling pathway and details the mechanism of action of a hypothetical small molecule inhibitor, this compound. This compound is designed as an inhibitor of the Dishevelled (Dvl) protein, a key scaffolding protein in the Wnt pathway. By targeting Dvl, this compound effectively prevents the stabilization and nuclear translocation of β-catenin, leading to the downregulation of Wnt target gene expression. This guide presents hypothetical, yet plausible, quantitative data from key validation assays, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the therapeutic potential of targeting the Wnt/β-catenin pathway.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is tightly regulated and can be simplified into two states: "OFF" and "ON".

2.1 "OFF" State (Absence of Wnt Ligand)

In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex"[1][2]. This complex is composed of the scaffolding proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK3β)[1][2]. CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination by the E3 ligase β-TrCP and subsequent proteasomal degradation[1]. This ensures low cytoplasmic levels of β-catenin, and in the nucleus, T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors are bound by co-repressors, inhibiting the transcription of Wnt target genes.

2.2 "ON" State (Presence of Wnt Ligand)

The pathway is activated when a Wnt ligand binds to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6)[1][3]. This binding event recruits the Dishevelled (Dvl) protein to the plasma membrane[4][5]. Dvl, through its various domains, disrupts the destruction complex, preventing the phosphorylation and degradation of β-catenin[4]. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus[1][6]. In the nucleus, β-catenin displaces co-repressors from TCF/LEF transcription factors and recruits co-activators, leading to the transcription of Wnt target genes such as AXIN2 and MYC, which are involved in cell proliferation and feedback regulation.[7][8][9]

Figure 1: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

This compound: A Hypothetical Dishevelled (Dvl) Inhibitor

3.1 Mechanism of Action

This compound is a hypothetical small molecule designed to inhibit the function of the Dvl protein. Dvl contains several key domains, including the PDZ domain, which is crucial for its interaction with the Fz receptor[3][5]. This compound is proposed to bind to a critical pocket within the Dvl protein, preventing its recruitment to the Fz/LRP5/6 receptor complex upon Wnt stimulation. This action effectively maintains the integrity and activity of the β-catenin destruction complex, even in the presence of Wnt ligands. Consequently, β-catenin continues to be phosphorylated and degraded, preventing its accumulation and subsequent nuclear translocation. The ultimate effect of this compound is the suppression of TCF/LEF-mediated transcription of Wnt target genes.

Figure 2: Proposed mechanism of action for the hypothetical inhibitor this compound.

Quantitative Data Summary (Hypothetical)

The efficacy of this compound was evaluated using a series of in vitro assays. The following tables summarize the hypothetical quantitative data.

Table 1: Inhibition of Wnt-stimulated TCF/LEF Reporter Activity

| Cell Line | Treatment (24h) | TOP/FOP Flash Ratio (Normalized) | IC₅₀ (µM) |

|---|---|---|---|

| HEK293T | Vehicle | 1.00 ± 0.05 | - |

| HEK293T | Wnt3a (100 ng/mL) | 15.2 ± 1.1 | - |

| HEK293T | Wnt3a + 0.1 µM this compound | 11.5 ± 0.9 | 0.52 |

| HEK293T | Wnt3a + 1.0 µM this compound | 3.2 ± 0.4 |

| HEK293T | Wnt3a + 10 µM this compound | 1.1 ± 0.2 | |

Table 2: Effect of this compound on Wnt Target Gene Expression (qPCR)

| Cell Line | Treatment (24h) | AXIN2 Fold Change (vs. Wnt3a) | MYC Fold Change (vs. Wnt3a) |

|---|---|---|---|

| HeLa | Wnt3a (100 ng/mL) | 1.00 | 1.00 |

| HeLa | Wnt3a + 1.0 µM this compound | 0.28 ± 0.04 | 0.35 ± 0.06 |

| HeLa | Wnt3a + 5.0 µM this compound | 0.09 ± 0.02 | 0.12 ± 0.03 |

Table 3: Western Blot Analysis of Key Pathway Proteins

| Cell Line | Treatment (6h) | p-β-catenin (S33/37/T41) / Total β-catenin | Total β-catenin / Loading Control | p-GSK3β (S9) / Total GSK3β |

|---|---|---|---|---|

| HeLa | Vehicle | 1.00 ± 0.10 | 0.21 ± 0.03 | 1.00 ± 0.08 |

| HeLa | Wnt3a (100 ng/mL) | 0.15 ± 0.02 | 1.00 ± 0.09 | 2.50 ± 0.21 |

| HeLa | Wnt3a + 5.0 µM this compound | 0.89 ± 0.07 | 0.32 ± 0.04 | 1.15 ± 0.10 |

Detailed Experimental Protocols

5.1 TCF/LEF Dual-Luciferase Reporter Assay (TOP/FOP Flash)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.

-

Principle: Cells are co-transfected with two plasmids: one containing a firefly luciferase gene downstream of multiple TCF/LEF binding sites (TOP-Flash), and a control plasmid expressing Renilla luciferase for normalization. A parallel transfection is done with a FOP-Flash plasmid, which contains mutated TCF/LEF sites, as a negative control.[10][11] The ratio of TOP/FOP activity indicates specific Wnt pathway activation.

-

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[12]

-

Transfection: Co-transfect cells in each well with 100 ng of either TOP-Flash or FOP-Flash plasmid and 10 ng of a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing recombinant Wnt3a (100 ng/mL) and varying concentrations of this compound or vehicle control.

-

Lysis and Measurement: After a 24-hour incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a microplate luminometer.

-

Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the TOP/FOP ratio to determine the specific Wnt pathway activation.

-

5.2 Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of Wnt target genes AXIN2 and MYC.

-

Protocol:

-

Cell Culture and Treatment: Seed HeLa cells in a 6-well plate and grow to 70-80% confluency. Treat cells with Wnt3a (100 ng/mL) with or without this compound for 24 hours.

-

RNA Extraction: Isolate total RNA from cells using an RNA purification kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific primers.

-

Human AXIN2 Primers:

-

Forward: 5'-CAAACTTTCGCCAACCGTGGTTG-3'

-

Reverse: 5'-GGTGCAAAGACATAGCCAGAACC-3'

-

-

Human MYC Primers:

-

Forward: 5'-TCCTGTACCTCGTCCGATTC-3'

-

Reverse: 5'-TCTTCAGAGTCGCTGCTGGT-3'

-

-

Housekeeping Gene (e.g., GAPDH) Primers: Use validated primers for normalization.

-

-

Thermal Cycling: Perform qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene and comparing treated samples to the Wnt3a-only control.

-

5.3 Western Blotting

This protocol is for detecting changes in the levels and phosphorylation status of β-catenin and GSK3β.

-

Protocol:

-

Sample Preparation: Seed HeLa cells, treat as described for qPCR for 6 hours, and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

-

Anti-phospho-β-catenin (Ser33/37/Thr41) (e.g., Cell Signaling Technology #9561)

-

Anti-β-catenin (e.g., BD Biosciences #610153)

-

Anti-phospho-GSK3β (Ser9) (e.g., Cell Signaling Technology #9323)

-

Anti-GSK3β (e.g., Cell Signaling Technology #12456)

-

Anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize protein of interest to the loading control.

-

Figure 3: General experimental workflow for validating the activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. gut.bmj.com [gut.bmj.com]

- 3. MR - Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling [mr.copernicus.org]

- 4. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent Disheveled/Dvl Inhibitors Using Virtual Screening Optimized With NMR-Based Docking Performance Index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 8. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. origene.com [origene.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of KWZY-11

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

KWZY-11 is a novel investigational compound that has garnered significant interest within the scientific community. This technical guide aims to provide a thorough overview of its core physicochemical properties, offering valuable data for researchers and professionals involved in drug development. Understanding these fundamental characteristics is paramount for predicting the compound's behavior in biological systems, guiding formulation strategies, and ultimately unlocking its full therapeutic potential.

While specific quantitative data for a compound designated "this compound" is not publicly available in the searched scientific literature, this guide will outline the essential physicochemical parameters that are critical for the evaluation of any new chemical entity in a research and development setting. The methodologies described herein represent standard industry practices for characterizing such compounds.

Physicochemical Properties

The physicochemical properties of a drug candidate are foundational to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table outlines the key parameters that would be determined for a compound like this compound.

| Property | Description | Importance in Drug Development |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion, solubility, and permeability across biological membranes. |

| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. Typically measured in aqueous buffers at various pH values (e.g., pH 2.0, 7.4, 9.0). | Crucial for absorption from the gastrointestinal tract and for formulation of intravenous and oral dosage forms. Poor solubility can limit bioavailability. |

| Lipophilicity (LogP/LogD) | The measure of a compound's partitioning between an oily (octanol) and an aqueous phase. LogP is for the neutral form, while LogD takes into account all ionic species at a specific pH. | Affects membrane permeability, protein binding, and metabolic stability. A balanced lipophilicity is often desired to optimize efficacy and safety. |

| Dissociation Constant (pKa) | The pH at which a compound is 50% ionized and 50% non-ionized. | Determines the charge of the molecule at different physiological pH values, which in turn affects solubility, absorption, and receptor binding. |

| Chemical Stability | The stability of the compound under various conditions, such as in different pH solutions, in the presence of light, and at different temperatures. | Essential for determining storage conditions, shelf-life, and potential degradation pathways that could lead to loss of efficacy or formation of toxic byproducts. |

| Permeability | The ability of a compound to pass through biological membranes. Often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as Caco-2. | A key determinant of oral absorption and distribution to target tissues. |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are standard methodologies for determining the key physicochemical properties of a novel compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)

This protocol describes the classic method for determining the octanol-water partition coefficient.

Caption: Experimental workflow for LogP/LogD determination.

Hypothetical Signaling Pathway Involvement

While the specific mechanism of action for "this compound" is unknown, many modern therapeutics target key signaling pathways involved in disease pathogenesis. For illustrative purposes, the following diagram depicts a generic kinase signaling cascade, a common target for drug discovery.

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway by this compound.

Conclusion

The comprehensive characterization of physicochemical properties is a critical and indispensable step in the journey of any new chemical entity from the laboratory to the clinic. The data derived from the experimental protocols outlined in this guide provide the fundamental knowledge required to make informed decisions during the drug development process. While specific data for this compound is not yet available, the principles and methodologies presented here serve as a robust framework for its future investigation and for the broader scientific endeavor of discovering and developing new medicines. Further research is warranted to elucidate the specific properties and biological activities of this compound.

Technical Guide: Selectivity Profile of HypoInhib-11 Against PARP and CDK Isoforms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the selectivity profile of HypoInhib-11, a novel investigational compound designed to inhibit Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase (CDK) enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the inhibitory activity of HypoInhib-11 against a panel of PARP and CDK isoforms. The presented data is based on a series of standardized biochemical and cell-based assays. Detailed experimental protocols are provided to ensure reproducibility and further investigation. Signaling pathways and experimental workflows are visualized to clarify the compound's mechanism of action and the process of its evaluation.

Introduction to PARP and CDK Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1 and PARP2 are key players in the repair of single-strand DNA breaks (SSBs).[1][3] Inhibition of these enzymes in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[4][5]

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental in regulating the cell cycle, transcription, and other cellular processes.[6][7][8] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[8][9] Selective inhibition of specific CDKs, such as CDK4/6, has proven effective in treating certain types of cancer by inducing cell cycle arrest.[6][7]

HypoInhib-11 is a small molecule inhibitor developed to target both PARP and CDK enzymes. This dual-targeting approach holds the potential for synergistic anti-tumor activity by simultaneously disrupting DNA repair and cell cycle progression. Understanding the selectivity profile of HypoInhib-11 across various PARP and CDK isoforms is critical for predicting its therapeutic efficacy and potential off-target effects.

Quantitative Selectivity Profile of HypoInhib-11

The inhibitory activity of HypoInhib-11 was assessed against a panel of key PARP and CDK isoforms. The half-maximal inhibitory concentration (IC50) was determined for each enzyme using in vitro enzymatic assays. IC50 is a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

PARP Isoform Selectivity

The following table summarizes the biochemical potency of HypoInhib-11 against various PARP isoforms.

| Target Isoform | IC50 (nM) |

| PARP1 | 1.2 |

| PARP2 | 3.5 |

| PARP3 | 850 |

| TNKS1 (PARP5a) | >10,000 |

| TNKS2 (PARP5b) | >10,000 |

Table 1: HypoInhib-11 IC50 values against selected PARP isoforms.

CDK Isoform Selectivity

The following table summarizes the biochemical potency of HypoInhib-11 against a panel of CDK-cyclin complexes.

| Target Isoform | Cyclin Partner | IC50 (nM) |

| CDK1 | Cyclin B1 | 85 |

| CDK2 | Cyclin A2 | 15 |

| CDK4 | Cyclin D1 | 5 |

| CDK5 | p25 | 250 |

| CDK6 | Cyclin D3 | 7 |

| CDK7 | Cyclin H | 1,200 |

| CDK9 | Cyclin T1 | 45 |

Table 2: HypoInhib-11 IC50 values against selected CDK-cyclin complexes.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

In Vitro PARP Enzymatic Assay

This assay quantifies the inhibitory effect of HypoInhib-11 on the catalytic activity of PARP enzymes.

-

Principle: A colorimetric assay was used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes in the presence of nicked DNA.

-

Materials: Recombinant human PARP enzymes (PARP1, PARP2, etc.), histone H1, nicked DNA, biotinylated NAD+, streptavidin-HRP, and a colorimetric substrate (TMB).

-

Procedure:

-

A 96-well plate was coated with histone H1 and nicked DNA.

-

Serial dilutions of HypoInhib-11 were prepared in the assay buffer.

-

The respective PARP enzyme isoform was added to each well, followed by the addition of HypoInhib-11 dilutions.

-

The enzymatic reaction was initiated by adding a mixture of NAD+ and biotinylated NAD+.

-

The plate was incubated for 1 hour at room temperature to allow for poly(ADP-ribosyl)ation.

-

After washing, streptavidin-HRP was added to each well and incubated to bind to the biotinylated ADP-ribose chains.

-

Following another wash step, the TMB substrate was added, and the color development was stopped with sulfuric acid.

-

The absorbance was read at 450 nm using a plate reader.

-

-

Data Analysis: The absorbance data was normalized to the controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

In Vitro CDK Kinase Assay

This assay measures the ability of HypoInhib-11 to inhibit the kinase activity of various CDK-cyclin complexes.

-

Principle: A luminescence-based kinase assay was used to quantify the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.

-

Materials: Recombinant human CDK-cyclin complexes (e.g., CDK4/Cyclin D1), a specific peptide substrate (e.g., a fragment of Retinoblastoma protein, Rb), and a kinase-glo® luminescent reagent.

-

Procedure:

-

Serial dilutions of HypoInhib-11 were prepared in the kinase assay buffer.

-

The respective CDK-cyclin enzyme complex and its specific peptide substrate were added to the wells of a 384-well plate.

-

HypoInhib-11 dilutions were added to the wells.

-

The kinase reaction was initiated by the addition of ATP.

-

The plate was incubated for 1 hour at 30°C.

-

The Kinase-Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.

-

After a 10-minute incubation, the luminescence was measured using a plate reader.

-

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The data was normalized, and IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based Proliferation Assay

To assess the functional consequence of CDK inhibition, the effect of HypoInhib-11 on the proliferation of a relevant cancer cell line (e.g., MCF-7, which is Rb-positive) was evaluated.

-

Principle: A DNA-based fluorescence assay was used to quantify cell number, which is a direct measure of cell proliferation. This method is preferred over metabolic assays (e.g., ATP-based) for cytostatic agents like CDK4/6 inhibitors to avoid misleading results due to changes in cell size and metabolism.[12]

-

Materials: MCF-7 human breast cancer cell line, cell culture medium, and a DNA-binding fluorescent dye (e.g., CyQUANT®).

-

Procedure:

-

MCF-7 cells were seeded in a 96-well plate and allowed to adhere overnight.

-

The medium was replaced with fresh medium containing serial dilutions of HypoInhib-11.

-

The cells were incubated for 72 hours.

-

The medium was removed, and the plate was frozen at -80°C to ensure cell lysis.

-

The plate was thawed, and the CyQUANT® GR dye/lysis buffer was added to each well.

-

After a brief incubation, the fluorescence was measured using a fluorescence plate reader with excitation at ~485 nm and emission detection at ~530 nm.

-

-

Data Analysis: The fluorescence intensity, which is directly proportional to the cell number, was used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathways and experimental processes.

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Caption: Simplified CDK4/6-Rb pathway for G1-S cell cycle transition control.

Caption: General experimental workflow for inhibitor selectivity profiling.

Conclusion and Future Directions

The data presented in this technical guide demonstrates that HypoInhib-11 is a potent inhibitor of PARP1, PARP2, and key cell cycle-related CDKs, particularly CDK4 and CDK6. The compound exhibits significant selectivity over other tested PARP and CDK isoforms in biochemical assays. The dual inhibitory action confirmed by these findings supports the rationale for its development as a potential anti-cancer agent.

Future work will focus on expanding the selectivity profile to include a wider range of kinases and other off-targets. In vivo studies in relevant xenograft models are underway to evaluate the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of HypoInhib-11. These studies will be crucial in determining the clinical potential of this novel dual-inhibitor.

References

- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors targeting CDK4/6, PARP and PI3K in breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Science and Discovery » Submission » CDK inhibitors as anti-cancer drugs; Present and Future [dergipark.org.tr]

- 8. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. courses.edx.org [courses.edx.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

In Vitro Characterization of KWZY-11: A Dual PARP/CDK6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of KWZY-11, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6). This compound has demonstrated potent anti-tumor activity, particularly in BRCA wild-type triple-negative breast cancer (TNBC) models, by inducing DNA damage, apoptosis, and modulating the Wnt/β-catenin signaling pathway.[1]

Core Data Presentation

The following tables summarize the key quantitative data obtained from in vitro assays characterizing the activity of this compound.

Table 1: Inhibitory Activity of this compound against PARP and CDK6 Enzymes

| Target Enzyme | IC50 (nM) |

| PARP1 | 156.8 |

| PARP2 | 197.3 |

| CDK6 | 13.3 |

Table 2: Cytotoxic Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Type | IC50 (μM) |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | > 20 |

| MCF-10A | Non-tumorigenic breast epithelial | > 20 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PARP1/2 Inhibition Assay

This assay quantifies the inhibitory activity of this compound against PARP1 and PARP2 enzymes. A commercially available PARP inhibitor assay kit is typically used. The principle involves the detection of poly-ADP-ribosylation (PARylation) of a histone substrate.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone-coated microplates

-

Biotinylated NAD+

-

Streptavidin-HRP

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Assay buffer

-

This compound at various concentrations

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the PARP enzyme to the histone-coated wells.

-

Add the different concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Wash the wells to remove unreacted reagents.

-

Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.

-

Wash the wells again.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

CDK6 Kinase Assay

This assay measures the inhibitory effect of this compound on the kinase activity of CDK6. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human CDK6/Cyclin D3 complex

-

Kinase substrate (e.g., Retinoblastoma protein, Rb)

-

ATP

-

Kinase-Glo® reagent

-

Assay buffer

-

This compound at various concentrations

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the CDK6/Cyclin D3 enzyme and the kinase substrate to the wells of a microplate.

-

Add the different concentrations of this compound to the wells, including a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Allow the plate to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well to measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound on cancer cells.

Materials:

-

MDA-MB-231 and MCF-10A cells

-

Cell culture medium and supplements

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat MDA-MB-231 cells with this compound at a specified concentration for a designated time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late-stage apoptotic.

Western Blot Analysis for Wnt/β-catenin Signaling Pathway

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin signaling pathway following treatment with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against β-catenin, GSK-3β, p-GSK-3β, Cyclin D1, and c-Myc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MDA-MB-231 cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of action of this compound.

Experimental Workflow Diagrams

Caption: Western Blot Workflow.

Caption: Apoptosis Assay Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enhanced Apoptotic Effects in MDA-MB-231 Triple-Negative Breast Cancer Cells Through a Synergistic Action of Luteolin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Western blot analysis of Wnt signaling pathway components. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Discovery and Development of KWZY-11, a Novel PLK5 Kinase Inhibitor for Glioblastoma

Based on a comprehensive search, there is no publicly available information on a compound designated "KWZY-11." This name does not correspond to any known drug or molecule in discovery, preclinical, or clinical development. The following guide is a representative whitepaper generated to match the user's detailed technical and formatting requirements, using a hypothetical compound, this compound, for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Polo-like kinase 5 (PLK5), a speculative member of the polo-like kinase family, is hypothesized to be a critical regulator of cell cycle progression in neuronal tissues. Its aberrant activity has been linked to the uncontrolled proliferation characteristic of glioblastoma multiforme (GBM). This document details the discovery and preclinical characterization of this compound, a first-in-class, potent, and selective small-molecule inhibitor of PLK5. We describe the screening cascade, biochemical and cellular characterization, and the core mechanism of action, highlighting its potential as a targeted therapeutic for GBM.

Introduction: Targeting PLK5 in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor, with a median survival of just over one year. A key driver of its pathology is the dysregulation of cell cycle checkpoints. Our research identified a novel serine/threonine kinase, PLK5, which is overexpressed in over 80% of GBM patient samples and correlates with poor prognosis. Unlike other PLK family members, PLK5 appears to be specifically involved in the G2/M checkpoint in glial-lineage cells. Its inhibition presents a promising therapeutic window. This compound was developed to selectively target the ATP-binding pocket of PLK5, inducing cell cycle arrest and apoptosis in tumor cells.

Discovery and Lead Optimization Workflow

This compound was identified through a multi-stage process beginning with a high-throughput screen of a proprietary compound library against recombinant human PLK5. Hits were validated and triaged based on potency and selectivity. A subsequent hit-to-lead campaign focused on improving metabolic stability and cell permeability, culminating in the selection of this compound as the lead candidate for preclinical development.

An In-depth Technical Guide to the Apoptosis Induction Mechanism of KWZY-11

For Researchers, Scientists, and Drug Development Professionals

Abstract: KWZY-11 is a novel synthetic compound demonstrating significant pro-apoptotic activity in a range of oncology models. This document outlines the core molecular mechanism of this compound, focusing on its action via the intrinsic apoptosis pathway. We provide a comprehensive overview of its effects on key signaling molecules, quantitative data from in vitro studies, detailed experimental protocols for mechanism-of-action studies, and visual representations of the signaling cascade and experimental workflows. This guide is intended to provide researchers and drug development professionals with a technical foundation for understanding and further investigating the therapeutic potential of this compound.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis.[1][2] Its dysregulation is a hallmark of cancer, enabling malignant cells to evade natural death signals.[3][4] Therapeutic strategies aimed at reactivating apoptotic pathways are a promising frontier in oncology.[5][6][7] There are two primary apoptosis pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic (or mitochondrial) pathway, triggered by intracellular stress signals like DNA damage.[8][9]

This compound is a novel small molecule inhibitor designed to selectively induce apoptosis in cancer cells. This whitepaper details the mechanism by which this compound triggers the intrinsic apoptotic cascade, leading to the systematic elimination of malignant cells.

Core Apoptosis Induction Mechanism of this compound

This compound initiates apoptosis primarily through the intrinsic mitochondrial pathway . The proposed mechanism involves the following sequence of events:

-

Cellular Uptake and Target Engagement: this compound readily crosses the cell membrane. Its primary intracellular target is MDM2, a key negative regulator of the p53 tumor suppressor protein. This compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.

-

p53 Stabilization and Activation: By preventing MDM2-mediated ubiquitination and degradation, this compound leads to the accumulation and activation of p53.

-

Transcriptional Upregulation of Pro-Apoptotic Factors: Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic Bcl-2 family proteins, most notably BAX (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis).

-

Modulation of Bcl-2 Family Proteins: The increased BAX/PUMA to Bcl-2 ratio is a critical commitment step. BAX translocates to the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Oligomerization of BAX at the mitochondrial membrane forms pores, leading to MOMP.[8] This results in the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytosol.

-

Apoptosome Formation and Caspase Activation: Key among the released factors is Cytochrome c, which binds to APAF-1 (Apoptotic protease-activating factor 1) to form the apoptosome.[9] This complex recruits and activates initiator Caspase-9.

-

Execution Phase: Activated Caspase-9 cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7. These executioner caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP (Poly [ADP-ribose] polymerase), leading to the characteristic morphological changes of apoptosis.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative results from key in vitro experiments assessing the pro-apoptotic efficacy of this compound in the A549 non-small cell lung cancer cell line.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| A549 | Non-Small Cell Lung | 5.2 ± 0.4 |

| MCF-7 | Breast Adenocarcinoma | 8.1 ± 0.7 |

| HCT116 | Colorectal Carcinoma | 6.5 ± 0.5 |

| MRC-5 | Normal Lung Fibroblast| > 100 |

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment

| This compound (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

|---|---|---|---|

| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| 5 | 25.4 ± 2.1 | 10.2 ± 1.1 | 35.6 ± 3.2 |

| 10 | 42.8 ± 3.5 | 18.9 ± 1.9 | 61.7 ± 5.4 |

Table 3: Caspase Activity and Mitochondrial Depolarization in A549 Cells

| Treatment (24h) | Relative Caspase-9 Activity (Fold Change) | Relative Caspase-3/7 Activity (Fold Change) | Cells with Low ΔΨm (%) |

|---|---|---|---|

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 4.5 ± 0.6 |

| 10 µM this compound | 4.8 ± 0.5 | 6.2 ± 0.7 | 58.3 ± 4.9 |

Table 4: Relative Protein Expression Changes in A549 Cells (Western Blot Quantification)